molecular formula C11H19NO5 B022474 Diethyl 2-ethyl-2-acetamidomalonate CAS No. 32819-24-2

Diethyl 2-ethyl-2-acetamidomalonate

Cat. No.: B022474
CAS No.: 32819-24-2
M. Wt: 245.27 g/mol
InChI Key: SXHWNHBPUWKECF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl 2-acetamido-2-ethylmalonate, also known as DIETHYL 2-ETHYL-2-ACETAMIDOMALONATE, is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the enzymes and proteins involved in these biochemical pathways.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure and function of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .

Biochemical Pathways

Diethyl 2-acetamido-2-ethylmalonate is involved in the malonic ester synthesis pathway . In this pathway, diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .

Pharmacokinetics

It is known that diethyl 2-acetamido-2-ethylmalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Diethyl 2-acetamido-2-ethylmalonate’s action are primarily the synthesis of α-amino acids or hydroxycarboxylic acids . These compounds play crucial roles in various biological processes, including protein synthesis and energy metabolism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the synthesis procedure of Diethyl 2-acetamido-2-ethylmalonate involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, and the process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder . These steps require specific environmental conditions to proceed effectively.

Biochemical Analysis

Biochemical Properties

Diethyl 2-acetamido-2-ethylmalonate plays a significant role in biochemical reactions. It is used in the synthesis of α-amino acids . The compound interacts with enzymes, proteins, and other biomolecules in these reactions. For instance, it can be alkylated using benzyl chloride in the presence of sodium ethoxide (NaOEt), a process that involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .

Molecular Mechanism

The molecular mechanism of Diethyl 2-acetamido-2-ethylmalonate involves its role in the synthesis of α-amino acids . It undergoes deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Diethyl 2-acetamido-2-ethylmalonate can be synthesized through several methods:

    Sodium Nitrite and Acetic Acid Method: This method involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate.

    Industrial Production: Industrial methods often involve the use of safer solvents and catalysts to optimize yield and reduce hazardous waste.

Comparison with Similar Compounds

Diethyl 2-acetamido-2-ethylmalonate can be compared with other similar compounds:

Diethyl 2-acetamido-2-ethylmalonate stands out due to its unique structure, which allows for the synthesis of a wide range of biologically active molecules and its applications in various fields of research and industry.

Properties

IUPAC Name

diethyl 2-acetamido-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHWNHBPUWKECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553006
Record name Diethyl acetamido(ethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32819-24-2
Record name Diethyl acetamido(ethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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